Okaramine B

Description

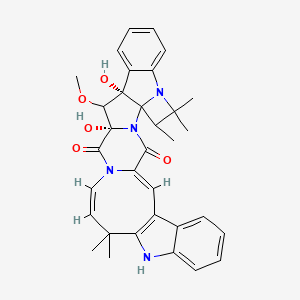

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H34N4O5 |

|---|---|

Molecular Weight |

566.6 g/mol |

IUPAC Name |

(1Z,14R,16S,19Z)-14,16-dihydroxy-15-methoxy-5,6,6,21,21-pentamethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione |

InChI |

InChI=1S/C33H34N4O5/c1-18-30(4,5)36-23-14-10-8-12-21(23)31(40)27(42-6)32(41)28(39)35-16-15-29(2,3)25-20(19-11-7-9-13-22(19)34-25)17-24(35)26(38)37(32)33(18,31)36/h7-18,27,34,40-41H,1-6H3/b16-15-,24-17-/t18?,27?,31-,32-,33?/m0/s1 |

InChI Key |

PNJDFZNVNWQTFD-SPCWNREDSA-N |

Isomeric SMILES |

CC1C(N2C13[C@@](C([C@]4(N3C(=O)/C/5=C/C6=C(C(/C=C\N5C4=O)(C)C)NC7=CC=CC=C76)O)OC)(C8=CC=CC=C82)O)(C)C |

Canonical SMILES |

CC1C(N2C13C(C(C4(N3C(=O)C5=CC6=C(C(C=CN5C4=O)(C)C)NC7=CC=CC=C76)O)OC)(C8=CC=CC=C82)O)(C)C |

Synonyms |

okaramine B |

Origin of Product |

United States |

Natural Occurrence and Ecological Context

Isolation from Fungal Species

Okaramine B is a secondary metabolite originally discovered from the fermentation of Penicillium simplicissimum strain AK-40 on okara, the pulp residue from soybean production. frontiersin.orgnih.govvulcanchem.comnih.govtandfonline.com Subsequent research has led to the isolation of this compound and its analogues from a variety of other fungal species.

These include various strains of Penicillium, such as Penicillium daleae NBP-49626, which has demonstrated a significant capacity for this compound production. mdpi.com The compound has also been identified in species of Aspergillus, including Aspergillus aculeatus and Aspergillus japonicus JV-23. mdpi.comnih.govnih.govresearchgate.nettandfonline.com Furthermore, researchers have isolated this compound and related compounds from the fungus Chrysosporium undulatum YT-1. mdpi.comacs.orgnih.gov

The isolation of this compound from these diverse fungal species, often found in association with plant materials, highlights its role as a fungal-derived natural product. The table below summarizes the fungal sources from which this compound has been isolated.

Table 1: Fungal Species Known to Produce this compound

| Fungal Species | Reference |

|---|---|

| Penicillium simplicissimum AK-40 | frontiersin.orgnih.govvulcanchem.comnih.govtandfonline.com |

| Penicillium daleae NBP-49626 | mdpi.com |

| Aspergillus aculeatus | nih.govresearchgate.net |

| Aspergillus japonicus JV-23 | tandfonline.com |

| Chrysosporium undulatum YT-1 | mdpi.comacs.orgnih.gov |

| Aspergillus spp. | mdpi.comnih.govresearchgate.net |

Environmental Presence and Distribution

For a considerable time after its initial discovery in a laboratory setting, the presence of this compound in a natural environment remained unknown. nih.gov Recent metabolomic studies have, for the first time, detected this compound in the environment, specifically within the rhizosphere, the soil region directly influenced by plant roots. frontiersin.orgnih.gov

Research has identified this compound in the rhizosphere of hairy vetch (Vicia villosa), a legume often used as a cover crop. frontiersin.orgnih.govkyoto-u.ac.jp Notably, this compound was also found in both the bulk and rhizosphere soils of soybean (Glycine max) that were planted in fields where hairy vetch had been previously cultivated. frontiersin.orgnih.govresearchgate.netresearchgate.net Conversely, the compound was not detected in soybean fields that did not have a history of hairy vetch growth. frontiersin.orgnih.govresearchgate.net

The concentration of this compound detected in the rhizosphere soils of field-grown soybeans was found to be 106 pmol/g of wet soil, a level comparable to concentrations known to exhibit insecticidal activity. nih.gov This discovery of this compound in the rhizosphere of these agriculturally important plants provides the first evidence of its natural environmental distribution. frontiersin.orgnih.gov

Putative Ecological Roles of Okaramines in Plant-Microbe-Insect Interactions

The presence of this compound in the rhizosphere, particularly in the context of crop rotation systems, suggests it plays a significant ecological role in the complex interactions between plants, microbes, and insects. frontiersin.orgnih.govresearchgate.nethep.com.cn

The detection of this compound in the soil following the cultivation of hairy vetch, and its subsequent presence in the rhizosphere of the following soybean crop, points towards a phenomenon described as an "interspecies soilborne legacy." researchgate.net This suggests that the hairy vetch, likely in symbiosis with Okaramine-producing fungi, enriches the soil with these compounds. frontiersin.orgresearchgate.net

This "legacy" is thought to contribute to an indirect defense mechanism for the succeeding plants against insect pests. frontiersin.orgnih.govresearchgate.net The insecticidal properties of this compound are well-documented, and its presence in the root zone could deter or harm root-feeding insects and other soil-dwelling pests. frontiersin.orgnih.govnih.gov This interaction, where a plant-associated microorganism produces a compound that protects the plant, is a classic example of a tritrophic (plant-microbe-insect) interaction. hep.com.cn The enhanced production of okaramines in the presence of plant material like okara further suggests that plant-derived substances may mediate the production of these defensive compounds by rhizosphere microorganisms. nih.gov

The discovery of okaramines in the rhizosphere opens up new avenues for understanding below-ground chemical ecology and its potential applications in sustainable agriculture, where harnessing natural plant-microbe interactions could lead to novel pest management strategies. frontiersin.orgnih.gov

Biosynthesis and Metabolic Engineering

Precursor Compounds and Initial Biosynthetic Steps

The journey to synthesize Okaramine B begins with two fundamental building blocks: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl pyrophosphate (DMAPP) . researchgate.netfrontiersin.orgnih.govsmolecule.com The initial and crucial step in the biosynthetic pathway is the condensation of two L-tryptophan molecules. frontiersin.orgnih.govsmolecule.com This reaction sets the stage for the subsequent enzymatic modifications that lead to the formation of the core structure of the okaramine family of compounds. The availability of L-tryptophan has been shown to have a significant influence on the yield of this compound, highlighting its role as a key precursor. mdpi.com

Enzymatic Pathways and Key Biosynthetic Enzymes

The transformation of the initial tryptophan-derived intermediate into this compound is carried out by a suite of specialized enzymes. These enzymes catalyze a series of reactions including peptide bond formation, prenylation, and various oxidative modifications.

The condensation of the two L-tryptophan molecules is not a spontaneous event but is mediated by a large, multidomain enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS) . researchgate.netfrontiersin.orgresearchgate.net Specifically, the enzyme OkaA , an NRPS, is responsible for catalyzing the formation of the diketopiperazine (DKP) skeleton from two L-tryptophan units. mdpi.comresearchgate.net NRPSs are megaenzymes that assemble specific peptide products independently of the ribosome, allowing for the incorporation of non-proteinogenic amino acids and the formation of complex cyclic structures. rsc.org

Following the formation of the DKP core, the next key modification is prenylation, which involves the attachment of a dimethylallyl group from DMAPP to the tryptophan-derived scaffold. researchgate.netfrontiersin.orgresearchgate.net This reaction is catalyzed by a Dimethylallyl Tryptophan Synthase (DMATS) , specifically the enzyme OkaC . mdpi.comresearchgate.net This DMATS enzyme facilitates the reverse prenylation at the N1 and C2' positions of the indole (B1671886) rings of the DKP structure, a critical step in the formation of the complex okaramine backbone. researchgate.net

A series of oxygenases and other modifying enzymes are responsible for the intricate structural elaborations that convert the prenylated DKP intermediate into the final this compound molecule. acs.org These enzymes introduce key functional groups and facilitate complex ring formations. The key enzymes in this stage include:

Flavoprotein Monooxygenases: The flavin-dependent monooxygenase OkaB is involved in the biosynthetic pathway, catalyzing an epoxidation and subsequent cyclization to form a hexahydropyrrolo[2,3-b]indole moiety. mdpi.comnih.gov

Cytochrome P450 Monooxygenases: The cytochrome P450 monooxygenase OkaD is responsible for the construction of the eight-membered azocine (B12641756) ring through a C-N bond formation. nih.govresearchgate.net Another P450 enzyme, OkaG , is involved in a hydroxylation step in the later stages of the biosynthesis. mdpi.comnih.gov

α-Ketoglutarate-Dependent Dioxygenases: The α-ketoglutarate-dependent non-heme Fe(II) dioxygenase OkaE plays a crucial role in forging the unique four-membered azetidine (B1206935) ring found in the okaramine skeleton. mdpi.comresearchgate.net This enzyme first catalyzes the formation of the azetidine ring and then a subsequent hydroxylation. researchgate.net

Dimethylallyl Tryptophan Synthase (DMATS) Mediated Prenylation

Genetic Architecture of the Okaramine Biosynthetic Gene Cluster (oka cluster)

The genes encoding the enzymes responsible for this compound biosynthesis are organized into a contiguous genetic locus known as the okaramine biosynthetic gene cluster (oka cluster) . frontiersin.orgnih.govmdpi.com This clustering facilitates the coordinated regulation and expression of the genes required for the production of this complex secondary metabolite. The oka gene cluster is notably concise, containing only the genes for the essential biosynthetic enzymes and lacking any associated regulatory or transport genes within the cluster itself. researchgate.netnih.gov

The oka cluster in Penicillium and Aspergillus species typically comprises a set of core genes whose functions have been elucidated through gene knockout experiments and heterologous expression studies. mdpi.comacs.orgnih.gov The protein products of these genes act in a sequential manner to construct the this compound molecule. mdpi.comnih.gov

| Gene | Encoded Enzyme | Function in this compound Biosynthesis |

| okaA | Non-Ribosomal Peptide Synthetase (NRPS) | Catalyzes the formation of the diketopiperazine (DKP) skeleton from two L-tryptophan molecules. mdpi.comresearchgate.net |

| okaB | Flavin-dependent Monooxygenase | Catalyzes epoxidation and cyclization to form a hexahydropyrrolo[2,3-b]indole structure. mdpi.comnih.gov |

| okaC | Dimethylallyl Tryptophan Synthase (DMATS) | Facilitates reverse prenylation at the N1 and C2' positions of the indole rings. mdpi.comresearchgate.net |

| okaD | Cytochrome P450 Monooxygenase | Constructs the eight-membered azocine ring via C-N bond formation. mdpi.comresearchgate.net |

| okaE | α-Ketoglutarate-dependent Dioxygenase | Forges the four-membered azetidine ring and catalyzes a subsequent hydroxylation. mdpi.comresearchgate.net |

| okaF | Methyltransferase | Involved in the final tailoring steps of the biosynthesis. mdpi.comnih.gov |

| okaG | Cytochrome P450 Monooxygenase | Catalyzes a hydroxylation reaction in the later stages of the pathway. mdpi.comnih.gov |

Transcriptional Regulation and Environmental Influences on this compound Production (e.g., Fermentation Modes, Tryptophan Metabolism)

The production of this compound, a potent insecticidal indole alkaloid, is a complex process influenced by a variety of genetic and environmental factors. mdpi.comnih.gov Although the core biosynthetic gene cluster (oka) responsible for its synthesis has been identified in several fungal species, including Penicillium and Aspergillus, the cluster itself notably lacks dedicated regulatory and transport genes. mdpi.comresearchgate.netnih.gov This suggests that the transcriptional control of this compound biosynthesis relies on global regulatory factors located elsewhere in the fungal genome. mdpi.com

Research using comparative transcriptomic analysis of Penicillium daleae has shed light on these regulatory mechanisms. mdpi.comnih.gov Studies comparing submerged and semi-solid fermentation modes revealed significant differences in this compound yield and the expression patterns of the oka gene cluster. mdpi.comnih.gov In submerged fermentation, the transcript levels of all seven genes in the cluster tended to increase along with fungal growth. mdpi.com Conversely, during semi-solid fermentation, the genes involved in the initial synthesis steps saw a significant increase in transcript levels on the third day, which correlated with a higher peak in this compound production. mdpi.com This indicates that the mode of fermentation directly influences the transcriptional strategy for biosynthesis. mdpi.com

Genomic analysis has identified several potential regulatory genes that may control the oka cluster. mdpi.comnih.gov In a study of P. daleae, five specific regulatory genes were identified as being potentially involved in this compound biosynthesis due to their differential expression patterns that correlated with production yields. mdpi.com Among these are genes encoding two novel Zn(II)2Cys6 transcription factors, designated Reg2 and Reg19, which may play distinct roles at different stages of production. mdpi.comnih.gov

| Gene ID | Putative Function/Domain | Observed Transcriptional Pattern | Source |

|---|---|---|---|

| gene 1.1084 | Zn(II)2Cys6 transcription factor | Exhibited a similar expression pattern to the oka gene cluster during submerged fermentation (e.g., 5.8-fold increase on day four). | mdpi.com |

| gene 1.213 | Not specified | Identified as a potential regulator based on differential expression between fermentation modes. | mdpi.com |

| gene 2.485 | Not specified | Identified as a potential regulator based on differential expression between fermentation modes. | mdpi.com |

| gene 4.1080 (Reg21) | Contains Fungal_trans_2 domain; 76.9% identity to conidiophore development regulator BrlA. | Similar pattern to gene 1.1084 in submerged fermentation but maintained high up-regulation in later stages of semi-solid fermentation. | nih.gov |

| gene 4.1188 | Not specified | Identified as a potential regulator based on differential expression between fermentation modes. | mdpi.com |

Tryptophan metabolism is also critically linked to this compound production, as L-tryptophan is the primary precursor for its biosynthesis. mdpi.comfrontiersin.org this compound is derived from the combination of two L-tryptophan molecules. mdpi.com A significant correlation has been observed between the metabolic flux of tryptophan and the final yield of this compound. mdpi.comnih.gov Transcriptomic studies have identified 16 differentially expressed genes involved in tryptophan metabolism that are affected by the fermentation mode. mdpi.com This suggests that the regulation of metabolic pathways that compete for the tryptophan pool is another crucial factor determining the efficiency of this compound synthesis. mdpi.com

Strategies for Enhanced this compound Production through Metabolic Engineering

The low native yield of this compound in wild-type fungal strains presents a significant obstacle for its development as a biopesticide. mdpi.comnih.gov Metabolic engineering offers a promising avenue to overcome this limitation by rationally modifying the producing organism's cellular processes to enhance production. mdpi.comresearchgate.net Strategies generally focus on increasing the supply of precursors, redirecting metabolic flux towards the target compound, and eliminating pathway bottlenecks. mdpi.comnih.gov

Another critical strategy is the manipulation of regulatory genes. The identification of potential transcriptional activators, such as the Zn(II)2Cys6 transcription factors (Reg2, Reg19) and other regulatory genes in P. daleae, provides direct targets. mdpi.com Overexpressing these specific activators could lead to a coordinated up-regulation of the entire oka gene cluster, thereby enhancing production. mdpi.comresearchgate.net

Furthermore, engineering the precursor supply pathways is essential. Since L-tryptophan is the foundational building block for this compound, strategies aimed at increasing its intracellular availability are critical. mdpi.comfrontiersin.org This could involve up-regulating key enzymes in the tryptophan biosynthesis pathway or knocking out genes in competing pathways that also consume tryptophan, thereby channeling more of this precursor towards this compound synthesis. mdpi.comnih.gov Gene knockout experiments have been utilized to explore the biosynthetic potential and generate novel analogues. acs.org Deleting specific oxygenase genes like okaB, okaD, okaE, and okaG has successfully produced different okaramine analogues, demonstrating the feasibility of pathway manipulation. acs.org

Finally, improving the transport of the final product out of the cell can alleviate feedback inhibition and increase yields. mdpi.com Transcriptomic analyses have identified several putative transporter genes that are up-regulated during this compound production. mdpi.com Overexpressing these transporters could facilitate the continuous export of this compound, preventing its intracellular accumulation and potential toxicity to the host cell, thus maintaining a high rate of biosynthesis. mdpi.com

| Strategy | Target(s) | Rationale | Source |

|---|---|---|---|

| Overexpression of Pathway Genes | oka gene cluster (okaA-G) | Increase the concentration of biosynthetic enzymes to boost pathway flux and overall yield. | nih.govnih.gov |

| Manipulation of Regulatory Elements | Putative transcriptional activators (e.g., Reg2, Reg19, gene 1.1084) | Up-regulate the entire biosynthetic cluster by overexpressing key positive regulators. | mdpi.comresearchgate.net |

| Enhancing Precursor Supply | Genes in the L-tryptophan biosynthesis pathway | Increase the intracellular pool of the essential precursor, L-tryptophan. | mdpi.comnih.gov |

| Blocking Competing Pathways | Genes involved in tryptophan degradation or alternative metabolic routes. | Redirect metabolic flux from competing pathways toward this compound synthesis. | mdpi.comnih.gov |

| Improving Product Export | Identified putative transporter genes | Prevent intracellular accumulation and feedback inhibition by facilitating the export of this compound. | mdpi.com |

| Gene Knockout for Analogue Production | Oxygenase genes (okaB, okaD, okaE, okaG) | Generate novel okaramine analogues and elucidate structure-activity relationships. | acs.org |

Chemical Synthesis and Synthetic Analogues

Methodologies for Total Synthesis of Okaramine Congeners

Despite the hurdles, the unique and complex structures of the okaramine family have inspired chemists to develop innovative strategies for their total synthesis. researchgate.net To date, several okaramine congeners, including Okaramine C, J, M, and N, have been successfully synthesized. mdpi.comnih.gov These accomplishments provide a foundation for potential future syntheses of the more complex members like Okaramine B.

Key synthetic achievements include:

Okaramine N : The first enantioselective total synthesis of an okaramine family member was accomplished for Okaramine N. nih.govtandfonline.com A key step in this synthesis involved a palladium(II)-mediated cyclization and rearrangement of a dipeptide precursor to construct the indoloazacine core. nih.gov The synthesis was completed through a sequence involving a selective ene reaction, photooxidation, and a thermal retro-ene reaction. nih.gov

Okaramine C : The total synthesis of (+)-Okaramine C was achieved using a selenocyclisation-oxidative deselenation sequence. researchgate.netrsc.org This method was employed to establish the 3a-hydroxy-pyrrolo[2,3-b]indole core, which was then modified through selective epimerization to form the common pyrrolo[2,3-b]indole (B14758588) skeleton found in the okaramines. researchgate.netrsc.org

Okaramine J : A convergent total synthesis of (+)-Okaramine J was achieved, featuring an acid-catalyzed N-reverse prenyl to C-prenyl aza-Claisen rearrangement. tandfonline.comsoton.ac.uk

These synthetic routes highlight the diverse methodologies being applied to construct the polycyclic systems of the okaramines.

Challenges in the Total Synthesis of this compound

The total synthesis of this compound remains an unsolved problem in chemistry, primarily due to its highly complex and unique molecular architecture. acs.orgresearchgate.net The main difficulties lie in the construction of its distinctive octacyclic ring system, which includes two particularly challenging moieties: a four-membered azetidine (B1206935) ring and an eight-membered azocine (B12641756) ring. researchgate.netsmolecule.com

Specific challenges include:

Construction of the Azetidine Ring : Four-membered rings like azetidine are inherently strained, making their synthesis difficult. researchgate.net In nature, the biosynthesis of this ring in okaramines is facilitated by a specific enzyme, an α-ketoglutarate-dependent non-heme Fe(II) dioxygenase known as OkaE, which forges the ring on the okaramine skeleton. sinica.edu.twnih.gov Replicating this intricate cyclization through conventional synthetic methods is a significant obstacle.

Construction of the Azocine Ring : The eight-membered azocine ring presents conformational flexibility and challenges in controlling regioselectivity and stereoselectivity during its formation. The synthesis of related natural products like austamide (B1202464) has involved strategies to form similar indole-azocine-diketopiperazine systems, but the specific substitution pattern in this compound adds another layer of complexity. soton.ac.uk

Addressing these formidable synthetic challenges requires the development of new and highly innovative chemical methods. The successful synthesis of this compound would be a landmark achievement, demonstrating the power of modern synthetic chemistry and enabling further biological studies.

Semisynthetic Approaches to this compound Derivatives

Given the immense difficulty of its total synthesis, semisynthetic and biosynthetic approaches have been utilized to generate derivatives of this compound. These methods allow for the exploration of structure-activity relationships (SAR), providing insight into which parts of the molecule are essential for its biological effects.

One notable example of a semisynthetic modification is the hydrogenation of this compound. soton.ac.uk This process led to the creation of dihydro- and tetrahydrothis compound derivatives where the azocine ring was reduced and, in some cases, the azetidine ring was opened. soton.ac.uk Studies on these derivatives revealed that the integrity of the azetidine ring is a primary requirement for the insecticidal activity of the molecule, while the conformation of the azocine ring is also important. soton.ac.uk

In addition to chemical modifications, biosynthetic approaches have proven fruitful. acs.orgresearchgate.net By creating deletion mutants of the fungi that produce okaramines, specifically by knocking out oxygenase genes like okaB, okaD, okaE, and okaG, researchers have been able to generate novel analogues that are not produced in the wild-type strains. acs.org Analyzing these derivatives has helped to identify crucial structural features, such as the 1,4-dihydroazocine ring, for its insecticidal activity. acs.org These semisynthetic and biosynthetic derivatives are invaluable tools for optimizing the insecticidal properties of the okaramine scaffold. acs.org

Molecular Mechanisms of Action in Invertebrate Systems

Target Receptor Identification: Glutamate-Gated Chloride Channels (GluCls)

The primary molecular target of Okaramine B in invertebrates is the glutamate-gated chloride channel (GluCl). nih.govvulcanchem.comresearchgate.net These channels are a type of ligand-gated ion channel that are widespread in the nervous systems of invertebrates but are absent in vertebrates. nih.gov This absence in vertebrates is a key factor in the selective toxicity of compounds that target GluCls. nih.govcore.ac.uk

Studies on various invertebrate species, including the silkworm (Bombyx mori) and the black-legged tick (Ixodes scapularis), have confirmed that this compound activates GluCls. nih.govucl.ac.uknih.gov This activation leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and subsequent inhibition of neurotransmission. researchgate.net This disruption of nerve signaling results in paralysis and ultimately, the death of the insect. ucl.ac.ukcore.ac.uk

Selectivity towards Invertebrate GluCls vs. Vertebrate Ligand-Gated Anion Channels

A significant characteristic of this compound is its high selectivity for invertebrate GluCls over vertebrate ligand-gated anion channels, such as human GABA (gamma-aminobutyric acid) receptors and glycine (B1666218) receptors. nih.govresearchgate.netresearchgate.net Research has shown that this compound has no effect on human α1β2γ2 GABAA receptors or α1β glycine receptors, even at concentrations as high as 10 μM. researchgate.netnih.govresearchgate.net This contrasts with other insecticides like ivermectin and fipronil (B1672679), which can also act on GABA-gated chloride channels in both insects and, to some extent, mammals. core.ac.uk This high degree of selectivity suggests that this compound has a lower potential for off-target effects in mammals, making it a potentially safer insect control agent. researchgate.netcore.ac.uk

Electrophysiological Characterization of this compound-GluCl Interactions

Patch-clamp electrophysiology has been a crucial technique for characterizing the interaction between this compound and GluCls. researchgate.netucl.ac.uknih.gov These studies involve expressing invertebrate GluCls in Xenopus laevis oocytes and then measuring the ion currents generated in response to the application of this compound. researchgate.netnih.govresearchgate.net

Research on silkworm larval neurons demonstrated that this compound induces inward currents that are blocked by fipronil and reverse near the chloride equilibrium potential, confirming its action on chloride channels. researchgate.netnih.gov When tested on recombinant Bombyx mori GluCls (BmGluCls) expressed in oocytes, this compound was found to activate the channel, whereas it had no effect on the silkworm's GABA-gated chloride channel (RDL). researchgate.netnih.govresearchgate.net Similarly, in studies on a GluCl from the tick Ixodes scapularis (IscaGluCl1), this compound was shown to activate the channel in a concentration-dependent manner. nih.gov The currents induced by this compound typically show slower rise times compared to those elicited by the natural ligand, L-glutamate. nih.gov

Agonistic and Modulatory Actions on GluCls

This compound exhibits both agonistic and positive allosteric modulatory actions on GluCls, depending on the specific receptor and the experimental conditions. nih.govresearchgate.net

Agonist Activity: In studies on the silkworm Bombyx mori GluCl (BmGluCl), this compound acts as a direct agonist, activating the channel and causing an influx of chloride ions. nih.govresearchgate.net The potency of different okaramine analogs in activating BmGluCl correlates well with their insecticidal activity. nih.gov

Positive Allosteric Modulator: In the case of the Ixodes scapularis GluCl (IscaGluCl1), this compound acts as a potent positive allosteric modulator. nih.govresearchgate.net When co-applied with L-glutamate, it enhances the amplitude of the glutamate-induced response. nih.gov For instance, pre-incubation with 1 μM this compound significantly increases the response of IscaGluCl1 to 100 μM L-glutamate. nih.gov

Comparative Pharmacological Profiles with Other Ligands

The pharmacological profile of this compound has been compared to other well-known ligands that act on GluCls and other ligand-gated ion channels, such as ivermectin, picrotoxinin (B1677863), and fipronil. nih.govresearchgate.net

Ivermectin: Like this compound, ivermectin is a positive allosteric modulator of GluCls. nih.gov However, the actions of this compound on IscaGluCl1 are more readily reversible than those of ivermectin. nih.gov Furthermore, radioligand binding studies suggest that this compound and ivermectin may bind to distinct sites on the GluCl. nih.govcore.ac.uk

Picrotoxinin and Fipronil: These compounds are known blockers of ligand-gated chloride channels. nih.gov In studies on IscaGluCl1, both picrotoxinin and fipronil demonstrated a concentration-dependent block of the L-glutamate response. nih.govcore.ac.uk The inward currents induced by this compound in silkworm neurons are blocked by fipronil, further supporting its action on a chloride channel. researchgate.netnih.gov

Table 1: Comparative Activity of this compound and Other Ligands on Ixodes scapularis GluCl1 (IscaGluCl1)

| Compound | Action | pEC50 / pIC50 | EC50 / IC50 |

|---|---|---|---|

| This compound | Agonist | 5.43 ± 0.43 | 3.70 μM |

| This compound | Positive Allosteric Modulator | 5.95 ± 0.03 | 1.13 μM |

| Ivermectin | Agonist | - | Activates at 1 μM |

| Picrotoxinin | Blocker | 6.20 ± 0.04 | - |

| Fipronil | Blocker | 6.90 ± 0.04 | - |

Data sourced from Furutani et al. (2018). nih.govcore.ac.uk

Allosteric Modulation and Ligand Binding Site Analysis

The interaction of this compound with GluCls appears to be at an allosteric site, distinct from the orthosteric site where the natural ligand, L-glutamate, binds. nih.govresearchgate.net This is supported by its action as a positive allosteric modulator on IscaGluCl1 and the slow onset of its agonist effect compared to L-glutamate. nih.gov

Post-Receptor Molecular Events in Insect Nervous System

Following the binding of this compound to its target, the L-glutamate-gated chloride channel (GluCl), a series of molecular events are initiated that disrupt the normal functioning of the insect nervous system. The primary post-receptor event is the modulation of chloride ion (Cl⁻) flow across the neuronal membrane, which is a direct consequence of the conformational change in the GluCl protein upon this compound binding. This modulation can manifest as either direct channel activation or allosteric potentiation, depending on the specific insect species and the subtype of the GluCl receptor involved.

The fundamental action of this compound is the opening of the GluCl channel, leading to an influx of chloride ions into the neuron. nih.gov This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold potential required to fire an action potential. This inhibitory effect on neuronal signaling is the basis for the observed paralysis in insects. tandfonline.com

In patch-clamp electrophysiology studies on silkworm (Bombyx mori) larval neurons, this compound application induced inward currents that reversed near the chloride equilibrium potential, confirming that the effect is mediated by the opening of chloride channels. nih.govresearchgate.net This direct activation of GluCls by this compound, acting as an agonist, is considered the primary mechanism of its insecticidal action in lepidopteran species. nih.govcore.ac.uk The potency of different okaramine analogues in activating these channels correlates strongly with their insecticidal activity. core.ac.ukscienceopen.com

In contrast, research on the GluCl from the tick Ixodes scapularis (IscaGluCl1) has revealed a different post-receptor mechanism. In this system, this compound acts as a potent positive allosteric modulator. core.ac.uknih.gov Rather than directly opening the channel on its own at low concentrations, it enhances the response of the channel to the endogenous neurotransmitter, L-glutamate. nih.govresearchgate.net Pre-application of this compound followed by the application of L-glutamate results in an enhanced current amplitude compared to L-glutamate alone. nih.govresearchgate.net This suggests that this compound binds to an allosteric site on the receptor, a location distinct from the orthosteric site where L-glutamate binds, and in doing so, increases the probability or extent of channel opening when the agonist is present. nih.gov

The downstream cellular consequence of this chloride influx is the suppression of neuronal activity. By hyperpolarizing the postsynaptic membrane, this compound effectively dampens or blocks the transmission of nerve impulses. This disruption of the central nervous system leads to symptoms such as uncoordinated motility, paralysis, and ultimately, the death of the insect. tandfonline.com Unlike signaling pathways that involve second messengers and complex intracellular cascades, the post-receptor events of this compound at GluCls are characterized by a direct and rapid change in membrane ion permeability and electrical potential.

Research into the specific binding site has shown that a single amino acid mutation (L319F) in the third transmembrane region (TM3) of the Bombyx mori GluCl can completely eliminate the agonistic response to this compound, while only reducing the effect of ivermectin. tandfonline.comucl.ac.uk This indicates that while their binding sites may be in a similar region, they are not identical. ucl.ac.uk When this mutation is present, this compound can no longer activate the channel but instead acts as a weak antagonist to the L-glutamate response, highlighting the critical role of this specific residue in the post-receptor activation mechanism. tandfonline.com

Table 1: Effects of this compound on Wild Type and Mutant Glutamate-Gated Chloride Channels (GluCls)

| Receptor | Species | Observed Effect of this compound | Reference |

|---|---|---|---|

| Wild Type BmGluCl | Bombyx mori (Silkworm) | Acts as a direct agonist, inducing inward chloride currents. | nih.govcore.ac.uk |

| L319F Mutant BmGluCl | Bombyx mori (Silkworm) | Activating response is eliminated; acts as a weak antagonist to L-glutamate. | tandfonline.comucl.ac.uk |

| Wild Type IscaGluCl1 | Ixodes scapularis (Tick) | Acts as a positive allosteric modulator, enhancing L-glutamate-induced currents. | core.ac.uknih.govresearchgate.net |

| Human α1β2γ2 GABACl | Homo sapiens (Human) | Inactive at 10 μM. | nih.govscienceopen.com |

| Human α1β GlyCl | Homo sapiens (Human) | Inactive at 10 μM. | nih.govscienceopen.com |

Table 2: Summary of Post-Receptor Molecular Events

| Event | Description | Consequence | Reference |

|---|---|---|---|

| Receptor Binding | This compound binds to an allosteric site on the glutamate-gated chloride channel (GluCl). | Induces a conformational change in the receptor protein. | tandfonline.comnih.gov |

| Ion Channel Gating | The integral chloride ion channel of the GluCl opens. | Increases the membrane's permeability to chloride ions (Cl⁻). | nih.govresearchgate.net |

| Ion Flux | Chloride ions flow into the neuron, down their electrochemical gradient. | Increases the negative charge inside the neuron. | nih.gov |

| Membrane Potential Change | The influx of Cl⁻ causes hyperpolarization of the neuronal membrane. | The neuron is inhibited and less likely to fire an action potential. | tandfonline.com |

| Cellular Response | Suppression of nerve impulse transmission. | Leads to paralysis and insect death. | tandfonline.comcore.ac.uk |

Okaramine Congeners and Structural Diversity

Overview of Okaramine Family Compounds

The okaramines are a class of prenylated indole (B1671886) alkaloids, primarily isolated from fungi of the Penicillium and Aspergillus genera. nih.govacs.orgmdpi.com These complex natural products have garnered significant attention from scientists due to their intricate molecular architectures and potent biological effects, most notably their insecticidal properties. nih.govacs.org

The journey of discovery began in 1988 when okaramines A and B were first isolated from Penicillium simplicissimum found in fermented soybean pulp, known as 'okara'. acs.orgcore.ac.uknih.gov This initial finding spurred further investigation, leading to the identification of a large family of related compounds. Subsequent research on P. simplicissimum and Aspergillus aculeatus led to the isolation of numerous congeners, including okaramines C, D, E, F, G, H, I, J, K, L, M, N, O, P, Q, and R. acs.orgtandfonline.comscienceopen.comnih.govnih.govnih.gov More recently, okaramines S, T, and U were discovered from the fungus Aspergillus taichungensis. acs.orgmdpi.com

The production of these compounds is not limited to a single species, and different fungi can produce a unique array of okaramines. mdpi.com For example, while P. simplicissimum is a prolific source of many okaramines including A, B, and C, okaramines H and I were notably isolated from A. aculeatus. mdpi.comscienceopen.comnih.govnih.govnih.gov The isolation of this ever-expanding family of compounds provides a rich platform for studying how subtle changes in chemical structure can dramatically influence biological activity.

Research Applications and Biotechnological Potential

Okaramine B as a Lead Compound for Insecticide Development

The quest for novel insecticides with improved safety profiles and efficacy has led researchers to explore natural products like this compound. Its potent and selective action on invertebrates makes it a compelling candidate for the development of next-generation insect control agents.

This compound has been identified as a promising lead compound for the creation of new insecticides due to its high insecticidal activity and specific molecular target. researchgate.netmdpi.com Research has demonstrated that this compound's insecticidal effects stem from its ability to activate glutamate-gated chloride channels (GluCls), which are prevalent in the nervous systems of invertebrates. researchgate.netvulcanchem.commdpi.com This activation leads to an influx of chloride ions into nerve and muscle cells, causing hyperpolarization, which results in paralysis and ultimately the death of the insect. mdpi.comresearchgate.net

A key advantage of this compound is its selectivity for insect GluCls over vertebrate ligand-gated ion channels. researchgate.netsmolecule.com Studies have shown that this compound has minimal to no effect on human GABA (γ-aminobutyric acid) or glycine-gated chloride channels, even at high concentrations. vulcanchem.comnih.govtandfonline.com This selectivity suggests a lower risk of adverse effects on non-target organisms, including mammals, which is a critical factor in the development of environmentally safer pesticides. vulcanchem.com

The insecticidal potency of various okaramine analogues has been investigated, with this compound consistently demonstrating the highest activity. mdpi.comtandfonline.com Its complex structure, particularly the presence of an azetidine (B1206935) ring, is thought to be crucial for its potent insecticidal action. vulcanchem.com The high efficacy of this compound, coupled with its selective mode of action, underscores its potential as a scaffold for the synthesis of novel and effective insect control agents. mdpi.comnih.gov

Table 1: Insecticidal Activity of Okaramine Analogs against Silkworm Larvae

| Compound | LD50 (μg/g diet) |

|---|---|

| Okaramine A | 8 |

| This compound | 0.2 |

| Okaramine D | 20 |

| Okaramine G | 40 |

| Okaramine Q | 8 |

Data sourced from MDPI mdpi.com and Bioscience, Biotechnology, and Biochemistry tandfonline.com

The research into this compound's biological activity has extended beyond insects to include other arthropods, such as ticks and mites. This has opened up avenues for its potential application in the development of new acaricides, which are agents used to control ticks and mites.

Studies have shown that this compound can activate a glutamate-gated chloride channel (GluCl) in the black-legged tick, Ixodes scapularis, a known vector for Lyme disease. researchgate.netnih.gov This finding is significant as it suggests that the molecular target of this compound is conserved across different arthropod species, including acarines. The activation of this ion channel in ticks by this compound indicates its potential as a lead compound for the development of novel acaricides. researchgate.netnih.gov

The exploration of this compound's effects on tick GluCls is a promising area of research for controlling tick populations and the diseases they transmit. nih.gov Further investigation into its efficacy and spectrum of activity against various tick and mite species could lead to the development of new tools for managing these important pests in veterinary and public health.

Development of Novel Insect Control Agents

Okaramines as Tools for Ion Channel Research and Neuropharmacology

The distinct selectivity of this compound for invertebrate glutamate-gated chloride channels (GluCls) makes it an invaluable tool for scientific investigation in the fields of ion channel research and neuropharmacology. researchgate.net By specifically targeting these channels, which are absent in vertebrates, okaramines allow for the detailed study of the structure, function, and pharmacology of this important class of invertebrate neurotransmitter receptors. core.ac.uk

The use of this compound as a molecular probe helps to elucidate the physiological roles of GluCls in insects and other invertebrates. core.ac.uk Its ability to activate these channels provides a means to study the downstream effects of their activation on neuronal signaling and muscle function. Furthermore, the high affinity and specificity of this compound for GluCls make it a useful ligand for receptor characterization and binding studies. researchgate.netcore.ac.uk

In neuropharmacology, the selective action of this compound provides a model for the rational design of new insecticides. nih.govcore.ac.uk By understanding how this compound interacts with its target site on the GluCl, researchers can design synthetic molecules with similar or enhanced properties. This targeted approach to insecticide discovery, facilitated by tools like this compound, can lead to the development of more effective and environmentally benign pest control solutions. core.ac.uk

Role in Plant Defense Mechanisms and Sustainable Agriculture (e.g., Allelopathy, Indirect Defense)

Recent discoveries have highlighted the presence of this compound in the natural environment, specifically in the rhizosphere of certain plants, suggesting a role in plant defense and sustainable agricultural practices. frontiersin.orgnih.gov

Metabolome analysis has identified this compound, along with other okaramines, in the rhizosphere soil of hairy vetch (Vicia villosa) and in the soil of soybean fields where hairy vetch was previously grown. frontiersin.orgnih.govresearchgate.net This finding is the first to report the natural occurrence of okaramines in a field environment. nih.govnih.gov The presence of this insecticidal compound in the root zone suggests a form of indirect plant defense, where the plant associates with microorganisms, such as Penicillium simplicissimum, that produce protective compounds. frontiersin.orgnih.gov

This phenomenon can be considered a type of allelopathy, where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. In this case, the production of this compound by fungi in the rhizosphere could help protect the plant from soil-dwelling insects and herbivores. frontiersin.orgnih.gov The concentration of this compound detected in the rhizosphere of soybeans grown after hairy vetch was found to be at a level comparable to that which exhibits insecticidal activity. nih.gov

These findings open up possibilities for leveraging this natural plant-microbe interaction for sustainable agriculture. smolecule.com The use of cover crops like hairy vetch, which can foster the growth of okaramine-producing fungi, could be a strategy to enhance the natural pest resistance of subsequent crops, reducing the need for synthetic chemical insecticides. nih.gov This approach aligns with the principles of integrated pest management and sustainable farming systems. frontiersin.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Okaramine A |

| Okaramine C |

| Okaramine D |

| Okaramine G |

| Okaramine Q |

| γ-aminobutyric acid (GABA) |

| Glycine (B1666218) |

| L-glutamate |

| Fipronil (B1672679) |

| Ivermectin |

| Picrotoxinin (B1677863) |

| Ibotenate |

| Aspartate |

| Quisqualate |

| Kainate |

| AMPA |

Advanced Methodologies in Okaramine B Research

Isolation and Purification Techniques from Natural Sources

Okaramine B is a secondary metabolite produced by various fungi, including species like Penicillium simplicissimum (also referred to as Penicillium daleae) and Aspergillus aculeatus. mdpi.comscienceopen.com The journey from fungal culture to a pure sample of this compound involves a meticulous, multi-stage process combining fermentation, extraction, and chromatography.

The initial step is fermentation , where the producing fungus is cultivated on a suitable substrate. For instance, Penicillium simplicissimum strain AK-40 has been effectively grown on okara, the insoluble residue from soybeans. nih.govtandfonline.com Other strains have been cultured on different media, such as rice or a modified yeast extract sucrose (B13894) medium. mdpi.comresearchgate.net The choice between semi-solid and submerged liquid fermentation can significantly impact the yield of this compound, with some strains showing markedly different production levels between the two modes. mdpi.com

Following an incubation period of several days, the fungal biomass and fermented medium are harvested for extraction . tandfonline.com An organic solvent, commonly acetone (B3395972) or methanol, is used to extract the metabolites from the culture. nih.govfrontiersin.org This crude extract is a complex mixture containing this compound alongside numerous other fungal products.

To isolate this compound from this mixture, a series of chromatography steps are essential. A typical workflow is outlined below:

| Step | Technique | Description | Reference |

|---|---|---|---|

| 1 | Solvent Partitioning | The crude extract is partitioned between a nonpolar solvent (like ethyl acetate (B1210297) or dichloromethane) and water to separate compounds based on polarity. This compound typically moves into the organic layer. | frontiersin.orgtandfonline.com |

| 2 | Silica (B1680970) Gel Column Chromatography | The concentrated organic extract is loaded onto a silica gel column. A gradient of solvents, such as hexane-acetone or hexane-ethyl acetate, is used to elute fractions of decreasing polarity. The fractions containing this compound are identified. | tandfonline.comfrontiersin.org |

| 3 | Alumina (B75360) Column Chromatography | For further separation, fractions rich in this compound may be chromatographed on an alumina column, again using a solvent system like hexane-ethyl acetate. | tandfonline.com |

| 4 | High-Performance Liquid Chromatography (HPLC) | This is often the final purification step. Reverse-phase HPLC, using a C18 column and a mobile phase like methanol-water, is employed to achieve a high-purity sample of this compound, which can then be crystallized. | researchgate.nettandfonline.com |

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Determining the complex, polycyclic structure of this compound was a significant achievement, made possible by the combined application of powerful spectroscopic and spectrometric methods. tandfonline.comtandfonline.com These techniques provide precise information on molecular weight, elemental composition, atomic connectivity, and stereochemistry.

Mass Spectrometry (MS) was fundamental in establishing the molecular formula of this compound. High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) provided a precise mass measurement, confirming its elemental composition as C₃₃H₃₄N₄O₅. tandfonline.comtandfonline.comoup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy offered a deep dive into the molecular framework.

¹H-NMR and ¹³C-NMR: These one-dimensional techniques identified the number and types of hydrogen and carbon atoms in the molecule, revealing the presence of indole (B1671886) rings and other key functional groups. frontiersin.orgoup.comresearchgate.net

2D-NMR: Advanced two-dimensional experiments like COSY, HSQC, and HMBC were crucial for piecing together the atomic puzzle, establishing the bonds and long-range correlations between atoms to build the complete structure. mdpi.com

X-ray Crystallography , while not performed on this compound itself initially, was successfully applied to a derivative, acetylokaramine A. tandfonline.comoup.com This provided an unambiguous three-dimensional structure of a closely related compound, which served as a critical reference for confirming the structural deductions for this compound made from other spectroscopic data.

| Technique | Information Obtained | Relevance to this compound | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Established the molecular formula as C₃₃H₃₄N₄O₅. | tandfonline.comtandfonline.com |

| ¹H and ¹³C NMR Spectroscopy | Information on the chemical environment and number of hydrogen and carbon atoms. | Identified key structural components like indole rings and aliphatic chains. | nih.govfrontiersin.orgresearchgate.net |

| 2D-NMR (e.g., COSY, HMBC) | Connectivity between atoms (H-H, C-H). | Used to piece together the entire polycyclic skeleton. | tandfonline.commdpi.com |

| X-ray Crystallography | Definitive 3D molecular structure. | Determined the structure of the related acetylokaramine A, confirming the overall architecture of the okaramine family. | tandfonline.comoup.com |

Molecular Biology and Genetic Engineering Approaches

The low natural yield of this compound has driven research into its genetic underpinnings to enable enhanced production. mdpi.comresearchgate.net Molecular biology has been instrumental in identifying and characterizing the biosynthetic machinery responsible for its creation.

Gene Cluster Identification: The genes for fungal secondary metabolites are typically located together in a biosynthetic gene cluster (BGC). The this compound BGC, known as the "oka" cluster, has been identified in Penicillium and Aspergillus species. mdpi.comresearchgate.net This cluster contains a core set of genes encoding the enzymes necessary for its synthesis, including a non-ribosomal peptide synthetase (OkaA), a dimethylallyltransferase (OkaC), and several oxygenases (OkaB, OkaD, OkaE, OkaG). mdpi.comresearchgate.net

Gene Knockouts: To confirm the function of genes within the oka cluster, targeted gene disruption experiments have been performed. researchgate.netacs.org By systematically deleting oxygenase genes like okaB, okaD, okaE, and okaG, researchers not only confirmed their essential role in the pathway but also caused the accumulation of different biosynthetic intermediates. researchgate.netnih.gov This strategy has been a powerful tool for producing novel okaramine analogues and for studying structure-activity relationships. nih.gov

Transcriptomics: Comparative transcriptomic analysis has been used to understand the regulation of this compound production. mdpi.com By comparing the gene expression profiles of P. daleae under different fermentation conditions (semi-solid vs. submerged) that result in different yields, researchers identified differentially expressed genes (DEGs). mdpi.comresearchgate.net This revealed that the expression of the oka gene cluster is highly responsive to culture conditions and also pointed to potential regulatory genes outside the cluster, such as novel transcription factors, that control its activity. mdpi.comnih.gov

| Methodology | Application in this compound Research | Key Findings | Reference |

|---|---|---|---|

| Gene Cluster Identification | Screening fungal genomes to find the set of genes for this compound synthesis. | The "oka" gene cluster was identified, containing genes like okaA (NRPS) and okaC (prenyltransferase). | mdpi.comresearchgate.netu-tokyo.ac.jp |

| Gene Knockouts | Deleting specific genes in the "oka" cluster to determine their function. | Confirmed the roles of oxygenase genes (okaB, okaD, etc.) and allowed for the isolation of new okaramine derivatives. | researchgate.netacs.orgrsc.org |

| Transcriptomics (RNA-Seq) | Comparing gene expression under high- vs. low-production conditions. | Identified differential expression of the "oka" cluster and potential global regulatory genes influencing yield. | mdpi.comresearchgate.netx-mol.net |

Electrophysiological Techniques for Target Characterization

The insecticidal action of this compound stems from its potent effect on the nervous system of invertebrates. Electrophysiological techniques have been essential in pinpointing its precise molecular target and mechanism of action. researchgate.netnih.gov

The primary target of this compound has been identified as the L-glutamate-gated chloride channel (GluCl), an ion channel found in the nervous systems of invertebrates but not vertebrates. nih.govresearchgate.net

Two-Electrode Voltage Clamp (TEVC): This technique is widely used to study ion channels expressed heterologously in Xenopus laevis (African clawed frog) oocytes. researchgate.netresearchgate.net Researchers inject the oocytes with cRNA encoding an insect GluCl. nih.gov After the channels are expressed on the oocyte surface, two electrodes are inserted to clamp the membrane voltage and record the ion currents flowing through the channels. Using TEVC, studies have demonstrated that this compound directly activates insect GluCls, causing an influx of chloride ions. researchgate.netnih.gov This effect is concentration-dependent and correlates with the compound's insecticidal potency. researchgate.netnih.gov

Patch-Clamp: The patch-clamp technique allows for the recording of currents from a small "patch" of cell membrane, sometimes containing only a single ion channel. ucl.ac.uk Whole-cell patch-clamp recordings from isolated insect neurons, such as those from the silkworm (Bombyx mori), showed that this compound induces inward currents that are carried by chloride ions. scienceopen.comresearchgate.net These currents could be blocked by fipronil (B1672679), a known GluCl channel blocker, providing strong evidence that this compound's activity in native neurons is mediated through GluCls. researchgate.netnih.gov

| Technique | System Studied | Key Findings for this compound | Reference |

|---|---|---|---|

| Two-Electrode Voltage Clamp (TEVC) | Insect GluCls expressed in Xenopus oocytes. | This compound is a potent activator of insect GluCls, but not vertebrate GABA-gated or glycine-gated chloride channels. | researchgate.netnih.govresearchgate.net |

| Whole-Cell Patch-Clamp | Isolated silkworm (Bombyx mori) neurons. | Induces chloride currents in native neurons that are blocked by the GluCl antagonist fipronil. | scienceopen.comresearchgate.netucl.ac.uk |

Metabolomics Approaches for Environmental Detection and Production Profiling

Metabolomics, the comprehensive analysis of small molecules in a biological system, provides a powerful lens for studying this compound in various contexts. nih.govfrontiersin.org Liquid chromatography-mass spectrometry (LC-MS) is the cornerstone analytical technique for these applications due to its high sensitivity and specificity. frontiersin.orgnih.gov

Environmental Detection: Okaramines have been identified for the first time in a natural environment through metabolomic analysis of soil. nih.govfrontiersin.org An untargeted metabolomics study of rhizosphere soil from fields where hairy vetch was grown revealed the presence of Okaramine A, B, and C. frontiersin.orgnih.gov Subsequent targeted analysis confirmed that this compound was present in the rhizosphere of hairy vetch and also in the soil of soybeans that were planted following the vetch. frontiersin.orgresearchgate.net This suggests a potential ecological role for the compound and demonstrates the utility of LC-MS methods for monitoring its presence in complex environmental matrices. nih.govresearchgate.net

Production Profiling: LC-MS is crucial for quantifying this compound production during fermentation. mdpi.com By analyzing culture extracts, researchers can profile the production of this compound and related metabolites over time and under different conditions. mdpi.com This is essential for studies aiming to improve yield, such as those involving comparative transcriptomics or the screening of different fungal strains and fermentation methods. mdpi.comresearchgate.net Furthermore, metabolomic analysis of gene knockout mutants helps to characterize the function of biosynthetic enzymes by identifying the intermediates that accumulate when the pathway is blocked. researchgate.netresearchgate.net

| Application | Methodology | Sample Type | Key Outcome | Reference |

|---|---|---|---|---|

| Environmental Detection | Untargeted and Targeted LC-MS | Rhizosphere and bulk soil | First identification of okaramines in a natural soil environment. | nih.govfrontiersin.orgresearchgate.net |

| Production Profiling | Targeted LC-MS | Fungal culture extracts | Quantification of this compound yield to optimize fermentation and compare different fungal strains. | mdpi.comresearchgate.net |

| Biosynthetic Pathway Analysis | LC-MS analysis of mutants | Extracts from gene knockout fungal strains | Identification of accumulated intermediates to elucidate steps in the biosynthetic pathway. | researchgate.netresearchgate.net |

Future Perspectives and Unexplored Research Avenues

Elucidation of Remaining Biosynthetic Steps and Regulatory Networks

While significant strides have been made in understanding the biosynthesis of Okaramine B, several aspects of its formation and regulation remain to be fully elucidated. The core biosynthetic gene cluster, designated as oka, has been identified in Penicillium and Aspergillus species and is known to encode a series of enzymes including a non-ribosomal peptide synthetase (OkaA), a flavin-dependent monooxygenase (OkaB), a dimethylallyltransferase (OkaC), a P450 monooxygenase (OkaD), and an α-ketoglutarate-dependent dioxygenase (OkaE). mdpi.comresearchgate.netresearchgate.netnih.gov Further enzymes, a methyltransferase (OkaF) and another P450 monooxygenase (OkaG), have also been identified. mdpi.comresearchgate.netresearchgate.net

However, the precise sequence and interplay of these enzymatic reactions, particularly the later-stage tailoring steps, require more detailed investigation. mdpi.comresearchgate.net For instance, the exact mechanism of the dehydrogenation step in the conversion of Okaramine N to Okaramine A remains unclear. researchgate.netresearchgate.net

A critical area for future research is the regulatory network governing the oka gene cluster. mdpi.comnih.gov The oka cluster itself appears to lack dedicated regulatory genes. mdpi.comresearchgate.net This suggests that the control of this compound production is likely orchestrated by global regulatory factors located elsewhere in the fungal genome. mdpi.comresearchgate.net Recent transcriptomic analyses of Penicillium daleae have identified potential regulatory genes, including two novel Zn(II)2Cys6 transcription factors, Reg2 and Reg19, that may play a role in this compound biosynthesis. mdpi.comnih.gov Further investigation into the function of these and other potential regulators is crucial for understanding how to manipulate and enhance this compound production. mdpi.com

Furthermore, the link between primary metabolism and this compound biosynthesis, particularly the flux of the precursor L-tryptophan, warrants deeper exploration. mdpi.com Studies have shown a correlation between tryptophan metabolism and this compound yields, suggesting that the availability of this key building block is a significant factor. mdpi.comnih.gov Understanding how to modulate tryptophan metabolic pathways could provide a powerful strategy for increasing the production of this compound. mdpi.com Additionally, the role of transporter genes in exporting the synthesized this compound from the cell is an area ripe for investigation, as efficient transport is essential for maintaining a continuous biosynthetic flow. mdpi.comnih.gov

Deeper Understanding of GluCl Binding Modes and Allosteric Sites

This compound exerts its potent insecticidal activity by selectively activating invertebrate glutamate-gated chloride channels (GluCls). researchgate.netnih.govnih.govmdpi.comnih.gov While this mode of action is established, the precise molecular details of its interaction with the GluCl receptor are not fully understood. tandfonline.com Future research should focus on elucidating the specific binding site of this compound on the GluCl protein.

Computational docking studies and site-directed mutagenesis experiments have provided initial insights. For example, a leucine (B10760876) residue at position 319 in the third transmembrane (TM3) region of the Bombyx mori GluCl has been identified as critical for sensitivity to this compound. tandfonline.com A mutation of this leucine to a phenylalanine (L319F) significantly reduces the channel's sensitivity to the compound. tandfonline.com This suggests that the TM3 region is a key component of the this compound binding pocket. tandfonline.com

Interestingly, evidence suggests that the binding site for this compound may be distinct from that of other GluCl modulators like ivermectin. nih.govtandfonline.comresearchgate.net Radioligand binding assays have shown that this compound displaces [3H]ivermectin in a non-competitive manner, indicating that they likely bind to different allosteric sites. tandfonline.comresearchgate.netcore.ac.uk Resolving the crystal structure of an insect GluCl in complex with this compound would be a landmark achievement, providing a definitive map of the binding site and the conformational changes it induces. researchgate.net This structural information would be invaluable for the rational design of new and more potent insecticides.

Further electrophysiological studies on different GluCl subtypes and from various invertebrate species will also be crucial. This compound has been shown to act as an agonist on some GluCls, while on others, it exhibits positive allosteric modulation of the glutamate (B1630785) response. nih.govwestminster.ac.uk A deeper understanding of these differential effects will contribute to a more comprehensive picture of its pharmacological profile and its potential for selective targeting of specific pests.

Exploration of Novel Okaramine Congeners and Bioactive Derivatives

The natural world continues to be a rich source of novel chemical structures, and the okaramine family is no exception. Recent screening of fungal metabolites has led to the discovery of new okaramine congeners, such as lemmokaramine, okaramine H, and okaramine J, from the fungus Keratinophyton lemmensii. bimm-research.atnih.govresearchgate.netresearchgate.net These discoveries highlight the potential for finding additional naturally occurring okaramines with unique biological activities. bimm-research.atnih.govresearchgate.netresearchgate.net

Beyond the exploration of natural congeners, biosynthetic and synthetic approaches offer powerful tools for generating novel this compound derivatives. Gene knockout experiments in okaramine-producing fungi have already yielded analogs that are not produced in the wild-type strain, providing valuable insights into structure-activity relationships. acs.org These studies have revealed that the 1,4-dihydroazocine and the N-aliphatic group attached to the indole (B1671886) are crucial for GluCl-activating activity. acs.org

The complex structure of this compound, particularly the presence of the azetidine (B1206935) and azocine (B12641756) rings, has made its total synthesis a significant challenge. nih.govacs.org However, the successful synthesis of some simpler okaramines, such as Okaramine C, M, N, J, L, and S-U, demonstrates the feasibility of chemical synthesis for creating novel derivatives. nih.gov Future synthetic efforts could focus on modifying the core scaffold to improve potency, selectivity, and metabolic stability. This could involve the synthesis of analogs with altered substitution patterns on the aromatic rings or modifications to the intricate polycyclic system. The development of such derivatives could lead to new insecticides with improved properties or even compounds with entirely new biological activities. acs.org

Development of Robust Production Systems for this compound

A major bottleneck in the research and development of this compound as a potential biopesticide is its low production yield in native fungal strains. mdpi.comnih.govresearchgate.netresearchgate.net Therefore, a key area for future research is the development of robust and efficient production systems. This can be approached through several complementary strategies.

One promising avenue is the optimization of fermentation conditions. Studies have already shown that the yield of this compound can be significantly influenced by the fermentation mode, such as submerged versus semi-solid fermentation. mdpi.com Further systematic investigation of culture parameters, including media composition, pH, temperature, and aeration, could lead to substantial improvements in productivity.

Metabolic engineering offers a more targeted approach to enhancing this compound production. nih.gov With the elucidation of the oka gene cluster and a growing understanding of its regulatory networks, it is now possible to rationally engineer fungal strains for increased yields. This could involve overexpressing key biosynthetic genes, such as the non-ribosomal peptide synthetase OkaA, or upregulating the expression of newly identified regulatory factors like Reg2 and Reg19. mdpi.com Furthermore, engineering the primary metabolic pathways to increase the intracellular pool of the precursor L-tryptophan is another viable strategy. mdpi.comresearchgate.net

Heterologous expression of the this compound biosynthetic pathway in a high-producing host organism is another attractive option. nih.gov Transferring the oka gene cluster into a well-characterized and easily cultivable host, such as Saccharomyces cerevisiae or a different filamentous fungus with superior growth and production characteristics, could provide a more scalable and controllable production platform. While challenging due to the complexity of the pathway, the successful heterologous production of other complex natural products provides a roadmap for this endeavor.

Expanding Ecological Roles and Inter-organismal Signaling

The discovery of okaramines in the rhizosphere of soybean plants suggests that these compounds may play a significant role in the natural environment beyond their insecticidal properties. frontiersin.orgnih.govresearchgate.netresearchgate.net This opens up a fascinating and largely unexplored area of research into the ecological functions of this compound and its congeners.

One key question is the nature of the interaction between okaramine-producing fungi, such as Penicillium simplicissimum, and plants. frontiersin.orgnih.govresearchgate.net The presence of this compound in the rhizosphere, the soil region directly influenced by plant roots, suggests a potential role in protecting the plant from insect herbivores. nih.govresearchgate.netresearchgate.net This could be a form of defensive mutualism, where the fungus provides chemical protection to the plant in exchange for nutrients. Further studies are needed to confirm this hypothesis and to understand the signaling molecules and mechanisms that govern this plant-fungus interaction.

The influence of this compound on the broader soil microbiome is another important area for investigation. As a bioactive secondary metabolite, it is likely to have an impact on other microorganisms, including bacteria and other fungi, in the soil community. Understanding these interactions is crucial for a complete picture of the ecological role of this compound and for assessing the potential consequences of its application as a biopesticide.

Finally, the discovery of okaramines in a plant-associated context raises the possibility of other, as yet unknown, biological activities. These compounds may be involved in inter-organismal signaling, acting as chemical cues that mediate interactions between different species in the ecosystem. nih.gov Exploring these potential roles could lead to the discovery of new applications for this compound and its derivatives in agriculture and beyond.

Q & A

Q. What are the standard methodologies for isolating Okaramine B from fungal sources, and how can purity be validated?

Isolation typically involves solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like silica gel column chromatography and HPLC. Purity validation requires a combination of analytical methods:

- HPLC-UV/LC-MS : To confirm retention time and mass spectra against reference standards .

- NMR spectroscopy : For structural confirmation, particularly 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments to resolve β-carboline alkaloid signatures .

- Purity thresholds : ≥95% purity is recommended for bioactivity assays, verified via integration of chromatographic peaks .

Q. How can researchers design bioactivity assays to evaluate this compound’s insecticidal properties?

- Experimental design : Use standardized insect models (e.g., Spodoptera frugiperda larvae) and dose-response curves to determine LC₅₀ values. Include positive controls (e.g., commercial insecticides) and negative controls (solvent-only treatments).

- Data collection : Monitor mortality rates at 24-hour intervals and assess sublethal effects (e.g., growth inhibition, feeding behavior) .

- Reproducibility : Pre-test solvent compatibility and ensure consistent environmental conditions (temperature, humidity) during assays .

Q. What are the key challenges in characterizing this compound’s stereochemistry, and how can they be addressed?

- Challenges : Overlapping NMR signals due to structural complexity and limited reference data for minor Okaramine analogs.

- Solutions :

Advanced Research Questions

Q. How should researchers reconcile contradictory bioactivity data for this compound across studies?

Contradictions often arise from variability in:

Q. What strategies optimize the total synthesis of this compound to improve yield and scalability?

- Route selection : Prioritize convergent synthesis to assemble complex indole and β-carboline moieties separately .

- Catalysis : Screen palladium-based catalysts for key coupling reactions (e.g., Buchwald-Hartwig amination) .

- Scale-up challenges : Address solubility issues via solvent optimization (e.g., DMF/water mixtures) and monitor intermediates via LC-MS to minimize side reactions .

Q. How can in silico models predict this compound’s molecular targets in insects, and what validation is required?

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

- Nonlinear regression : Fit data to log-logistic models (e.g., probit analysis) to estimate LC₅₀ values .

- Uncertainty quantification : Report 95% confidence intervals and use bootstrapping for small sample sizes .

- Outlier detection : Apply Grubbs’ test to exclude aberrant data points caused by experimental error .

Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility?

- Journal compliance : Follow guidelines (e.g., J. Agric. Food Chem.) to detail synthesis, isolation, and assay conditions in the main text or supplementary materials .

- Metadata inclusion : Specify fungal strain IDs, solvent vendors, and instrument calibration protocols .

- Code sharing : Deposit computational scripts (e.g., Python/R for statistical analysis) in public repositories like GitHub .

What frameworks assist in formulating research questions about this compound’s ecological roles?

Q. How can literature reviews systematically address gaps in this compound research?

- Database searches : Use Boolean operators (e.g., "this compound" AND "biosynthesis") in Scopus/Web of Science .

- Critical appraisal : Prioritize peer-reviewed studies with full methodological transparency and conflict-of-interest declarations .

- Gap analysis : Tabulate unresolved questions (e.g., biosynthetic gene clusters, resistance mechanisms) for future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.